1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone
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Overview
Description
1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone is a complex organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Ring: Starting from a suitable precursor, the isoindoline ring can be synthesized through cyclization reactions.
Attachment of the Butynyl Group: The butynyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization and condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to produce desired biological effects.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone: Known for its unique structural features and biological activities.
Other Pyrrolidinones: Compounds such as this compound share similar structural motifs but differ in their specific functional groups and activities.
Uniqueness
This compound is unique due to its specific combination of isoindoline and pyrrolidinone rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
14053-09-9 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-[4-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O/c19-16-8-5-11-18(16)10-4-3-9-17-12-14-6-1-2-7-15(14)13-17/h1-2,14-15H,5-13H2 |
InChI Key |
ISKILFGLUIDQFS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2 |
Canonical SMILES |
C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2 |
Synonyms |
1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone |
Origin of Product |
United States |
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